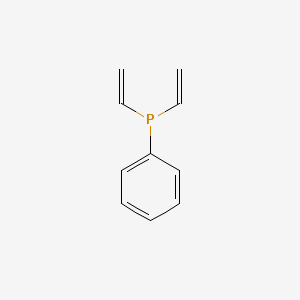

Divinylphenylphosphine

Description

BenchChem offers high-quality Divinylphenylphosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Divinylphenylphosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(ethenyl)-phenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11P/c1-3-11(4-2)10-8-6-5-7-9-10/h3-9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKAWPIATFUQJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CP(C=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949499 | |

| Record name | Diethenyl(phenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26681-88-9 | |

| Record name | Divinylphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26681-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyldivinylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026681889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethenyl(phenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyldivinylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLDIVINYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX6D8PAZ53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Divinylphenylphosphine: Synthesis, Properties, and Applications

Abstract

Divinylphenylphosphine (DVPP) is a trivalent organophosphorus compound featuring a central phosphorus atom bonded to a phenyl group and two vinyl groups. This unique structure imparts valuable properties, making it a significant building block in materials science and a versatile ligand in organometallic catalysis. This guide provides a comprehensive overview of DVPP, focusing on its primary synthesis route, key physicochemical properties, handling protocols, and major applications. Detailed experimental procedures and mechanistic insights are included to support researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of Divinylphenylphosphine

Organophosphorus compounds, particularly phosphines (σ³λ³), are fundamental in modern chemistry.[1] Their utility stems from the phosphorus atom's lone pair of electrons, which allows them to act as potent nucleophiles and effective ligands for transition metals.[1] Divinylphenylphosphine, C₆H₅P(CH=CH₂)₂, stands out due to its dual functionality. The phosphine core serves as a robust ligand for various metal-catalyzed cross-coupling reactions, while the vinyl groups act as polymerizable moieties.[2] This allows DVPP to be incorporated into polymer backbones, creating functional materials with applications in heterogeneous catalysis, where catalyst recovery and reuse are paramount.[3][4]

Synthesis of Divinylphenylphosphine

The most prevalent and reliable method for synthesizing divinylphenylphosphine is through the reaction of a Grignard reagent with a phosphorus halide.[1][5] This approach offers high yields and operational simplicity for researchers familiar with organometallic techniques.

The Grignard Reaction Pathway

The synthesis involves the reaction of dichlorophenylphosphine (C₆H₅PCl₂) with vinylmagnesium bromide (CH₂=CHMgBr). The Grignard reagent, a strong nucleophile, displaces the chloride ions on the phosphorus center.

Overall Reaction: C₆H₅PCl₂ + 2 CH₂=CHMgBr → C₆H₅P(CH=CH₂)₂ + 2 MgBrCl

Causality and Experimental Rationale:

-

Inert Atmosphere: This reaction is critically sensitive to air and moisture. Phosphines, especially trivalent phosphines like DVPP, are readily oxidized to their corresponding phosphine oxides. The Grignard reagent is highly reactive towards protic sources like water. Therefore, the entire procedure must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (typically THF).

-

Temperature Control: The reaction is highly exothermic. Initial addition of the Grignard reagent to dichlorophenylphosphine is performed at low temperatures (e.g., -78 °C or -10 °C) to control the reaction rate, prevent side reactions, and ensure selective substitution.[5]

-

Stoichiometry: A slight excess of the Grignard reagent is often used to ensure complete conversion of the dichlorophenylphosphine.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the Grignard-based synthesis of Divinylphenylphosphine.

Physicochemical Properties

The physical and spectroscopic properties of divinylphenylphosphine are crucial for its characterization and application.

Physical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁P | [6] |

| Molecular Weight | 162.17 g/mol | [6] |

| CAS Number | 26681-88-9 | |

| Appearance | Liquid | - |

| Boiling Point | 55 °C at 0.05 mmHg | [2] |

| Density | 0.979 g/mL at 25 °C | [2] |

| Refractive Index (n₂₀/D) | 1.582 | [2] |

Spectroscopic Data (Typical)

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product. While a specific, publicly available, peer-reviewed spectrum for divinylphenylphosphine is not readily found, the expected NMR chemical shifts can be inferred from data for similar phosphine structures.

| Nucleus | Chemical Shift Range (δ, ppm) | Coupling |

| ³¹P NMR | -40 to -50 | - |

| ¹H NMR | 7.2 - 7.8 (m, 5H, P-Ph ) | Phenyl protons |

| 5.5 - 6.5 (m, 6H, P-CH=CH₂ ) | Vinyl protons | |

| ¹³C NMR | 135 - 140 (d, J ≈ 20 Hz, P-C H=CH₂) | Vinyl Cα |

| 128 - 135 (d, J ≈ 10 Hz, P-CH=C H₂) | Vinyl Cβ | |

| 128 - 134 (m, P-Ph ) | Phenyl carbons |

Note: These are estimated values. Actual spectra should be acquired for confirmation.

Applications and Reactivity

Divinylphenylphosphine's utility spans catalysis and polymer science.

-

Ligand in Homogeneous Catalysis: As a phosphine ligand, it is used in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are fundamental in pharmaceutical and fine chemical synthesis.[2]

-

Monomer for Functional Polymers: The vinyl groups allow DVPP to be polymerized or co-polymerized to create phosphine-functionalized polymers.[3] These polymers can then be used as supports for metal catalysts, combining the high activity of homogeneous catalysts with the ease of separation of heterogeneous catalysts.[4][7] This is particularly valuable for creating recyclable catalyst systems.[3]

-

Reagent in Organic Synthesis: The nucleophilic phosphorus atom can participate in various organic transformations beyond catalysis, such as the Wittig and Mitsunobu reactions, although its primary use is as a ligand.[1]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of divinylphenylphosphine via the Grignard route.

Safety Precautions: Dichlorophenylphosphine is corrosive and reacts violently with water. Grignard reagents are flammable and moisture-sensitive. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

-

Dichlorophenylphosphine (1 equiv.)

-

Vinylmagnesium bromide (1.0 M solution in THF, 2.1 equiv.)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Dry all glassware in an oven and assemble while hot under a stream of inert gas.

-

Reagent Preparation: Dissolve dichlorophenylphosphine (1 equiv.) in anhydrous THF and add it to the reaction flask.

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Transfer the vinylmagnesium bromide solution (2.1 equiv.) to the dropping funnel via cannula. Add the Grignard reagent to the stirred dichlorophenylphosphine solution dropwise over 1-2 hours, maintaining the internal temperature below -70 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching: Cool the flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation (e.g., at 55 °C / 0.05 mmHg) to yield divinylphenylphosphine as a clear liquid.[2]

Handling and Storage

Divinylphenylphosphine is air-sensitive and should be handled and stored under an inert atmosphere (nitrogen or argon). It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents and moisture.

References

-

Organophosphorus chemistry - Wikipedia . Wikipedia. [Link]

-

Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach . National Institutes of Health (NIH). [Link]

-

Divinylphenylphosphine oxide - LookChem . LookChem. [Link]

-

Advanced Studies on the Synthesis of Organophosphorus Compounds . AMS Tesi di Dottorato. [Link]

-

Diethenylphenylphosphine oxide | C10H11OP | CID 14223331 - PubChem . PubChem. [Link]

-

31P-{1H} NMR spectrum of 1-(furan-2-yl)ethyl diphenylphosphinite (1) . ResearchGate. [Link]

-

Reaction of Grignard reagents with phosphoric acid derivatives . Chemistry Stack Exchange. [Link]

-

Nucleophilic displacement reactions on organophosphorus esters by Grignard reagents. III. The reaction of alkyl diphenylphosphinates with alkyl Grignards . ACS Publications. [Link]

-

Applications of Phosphine-Functionalized Polymers in Organic Synthesis | Request PDF . ResearchGate. [Link]

-

Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions . RSC Publishing. [Link]

-

Versatile Triphenylphosphine-Containing Polymeric Catalysts and Elucidation of Structure-Function Relationships . PubMed. [Link]

-

Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions | Semantic Scholar . Semantic Scholar. [Link]

-

Versatile triphenylphosphine-containing polymeric catalysts and elucidation of structure-function relationships . ChemRxiv. [Link]

Sources

- 1. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]

- 2. DIVINYLPHENYLPHOSPHINE | 26681-88-9 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Versatile Triphenylphosphine-Containing Polymeric Catalysts and Elucidation of Structure-Function Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Divinylphenylphosphine: A Technical Guide for Advanced Chemical Applications

Introduction: Unveiling a Versatile Chemical Synthon

Divinylphenylphosphine (DVPP) is an organophosphorus compound that has garnered significant interest within the research and development sectors of catalysis and materials science. Characterized by a central phosphorus atom bonded to a phenyl group and two reactive vinyl moieties, DVPP serves as a unique and powerful building block. Its dual functionality—the coordinating ability of the phosphine and the polymerizable nature of the vinyl groups—makes it a valuable ligand for transition-metal-catalyzed reactions and a versatile monomer for the creation of advanced polymers and functional materials.[1]

This guide provides an in-depth exploration of divinylphenylphosphine, from its fundamental chemical properties and synthesis to its practical applications in cutting-edge research. The content herein is curated for researchers, chemists, and drug development professionals, offering not just procedural outlines but also the underlying scientific principles that govern its utility.

Core Chemical and Physical Properties

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization in experimental design. Divinylphenylphosphine is a colorless to pale yellow liquid known for its reactivity.[1] Key data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 26681-88-9 | [2][3] |

| Molecular Formula | C₁₀H₁₁P | [2][3] |

| Linear Formula | C₆H₅P(CH=CH₂)₂ | [2] |

| Molecular Weight | 162.17 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 55 °C @ 0.05 mmHg | [2] |

| Density | 0.979 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.582 | [2] |

| Flash Point | 99 °C (210 °F) - closed cup | [2] |

Synthesis of Divinylphenylphosphine

The primary and most effective method for synthesizing divinylphenylphosphine is through the reaction of a dihalophenylphosphine with a vinyl Grignard reagent. This classic organometallic approach allows for the direct formation of the phosphorus-carbon bonds with the vinyl groups.

Underlying Principles of the Grignard Synthesis

The synthesis hinges on the nucleophilic character of the vinyl Grignard reagent (e.g., vinylmagnesium bromide), which is prepared by reacting vinyl bromide with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF).[4] The resulting organomagnesium halide is highly reactive.

The core of the synthesis is the dropwise addition of dichlorophenylphosphine to a solution of the pre-formed vinylmagnesium bromide, typically at reduced temperatures to control the reaction's exothermicity. The nucleophilic vinyl group attacks the electrophilic phosphorus center, displacing the chloride leaving groups in a stepwise manner. An excess of the Grignard reagent is used to ensure complete substitution.

General Experimental Protocol: Synthesis via Grignard Reagent

While a specific, peer-reviewed, step-by-step protocol for divinylphenylphosphine was not found in the literature search, the following is a generalized, authoritative procedure based on established organophosphorus synthesis methodologies.

Materials:

-

Dichlorophenylphosphine (Cl₂PPh)

-

Vinyl Bromide (CH₂=CHBr)

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Vinylmagnesium Bromide:

-

Under an inert atmosphere (Argon or Nitrogen), charge a dry three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer with magnesium turnings.

-

Add a small volume of anhydrous THF to cover the magnesium.

-

Slowly add a solution of vinyl bromide in anhydrous THF via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey-black solution is the vinylmagnesium bromide reagent.

-

-

Synthesis of Divinylphenylphosphine:

-

Cool the vinylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of dichlorophenylphosphine in anhydrous THF to the Grignard reagent via a dropping funnel with vigorous stirring. Maintain the temperature at or below 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure divinylphenylphosphine.

-

Caption: Workflow for the synthesis of Divinylphenylphosphine.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized divinylphenylphosphine. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Note: Specific, experimentally-derived NMR data for divinylphenylphosphine was not available in the searched literature. The following represents expected chemical shifts and coupling patterns based on the known structure and general principles of NMR for organophosphorus compounds.

-

³¹P NMR: This is the most diagnostic technique. A single resonance is expected for the phosphorus atom. The chemical shift for trialkyl/aryl phosphines can vary, but a signal in the upfield region (negative ppm values) relative to the H₃PO₄ standard is anticipated.

-

¹H NMR: The spectrum will be complex. Resonances for the phenyl protons (ortho, meta, para) are expected in the aromatic region (~7.0-7.8 ppm). The vinyl protons will appear as a complex multiplet, likely in the range of 5.5-6.5 ppm, showing characteristic geminal, cis, and trans couplings to each other, as well as coupling to the phosphorus atom.

-

¹³C NMR: The phenyl carbons will show signals in the aromatic region (~128-140 ppm). The vinyl carbons will appear further upfield, with the carbon directly attached to phosphorus showing a characteristic doublet due to one-bond C-P coupling.

Core Applications and Mechanistic Insights

The unique structure of divinylphenylphosphine provides two distinct avenues for its application: coordination to metal centers for catalysis and participation in polymerization reactions.

Ligand in Homogeneous Catalysis

Divinylphenylphosphine is an effective ligand for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These include:

-

Suzuki-Miyaura Coupling[2]

-

Heck Reaction[2]

-

Sonogashira Coupling[2]

-

Buchwald-Hartwig Cross-Coupling[2]

-

Stille Coupling[2]

-

Negishi Coupling[2]

Causality of Performance: The efficacy of phosphine ligands in these catalytic cycles stems from their ability to tune the electronic and steric properties of the metal center. The phosphorus atom acts as a strong σ-donor, which facilitates the crucial oxidative addition step (the initial reaction of the catalyst with the organic halide). The phenyl and vinyl groups provide steric bulk that promotes the final reductive elimination step, where the desired product is released from the catalyst. The vinyl groups can also participate in π-backbonding, further modulating the catalyst's reactivity.

Caption: Generalized Suzuki-Miyaura catalytic cycle using DVPP as ligand L.

Monomer in Materials Science

The presence of two vinyl groups makes divinylphenylphosphine an excellent candidate for polymerization and material synthesis.[1] The vinyl groups can undergo addition polymerization, often initiated by radical, anionic, or cationic methods.

Causality of Application: When used as a cross-linking agent, the two vinyl groups can react with growing polymer chains, forming a durable three-dimensional network. This is valuable for creating thermosets, hydrogels, and other materials with enhanced mechanical or thermal properties. Furthermore, incorporating the phosphine moiety directly into a polymer backbone imparts unique properties to the final material, such as metal-coordination sites, flame retardancy, or altered refractive indices.

Safety and Handling

As an organophosphorus compound, divinylphenylphosphine requires careful handling to minimize risk.

-

Air Sensitivity: Phosphines are susceptible to oxidation in air. It is crucial to handle and store divinylphenylphosphine under an inert atmosphere (e.g., argon or nitrogen).

-

Toxicity: Assume the compound is toxic upon inhalation, ingestion, and skin contact. A safety data sheet (SDS) for a similar compound, diphenylphosphine, indicates hazards such as flammability and skin/eye irritation.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All manipulations should be performed within a certified chemical fume hood.[2]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.

Conclusion

Divinylphenylphosphine stands out as a highly versatile and reactive molecule with significant potential in both synthetic chemistry and materials science. Its role as a ligand in facilitating a wide array of powerful cross-coupling reactions is well-established, providing chemists with a tool to construct complex molecular architectures. Simultaneously, its capacity to polymerize and cross-link opens avenues for the rational design of functional materials with tailored properties. A thorough understanding of its synthesis, handling requirements, and reactivity is the foundation for unlocking its full potential in innovative research and development endeavors.

References

-

LookChem. Divinylphenylphosphine oxide. LookChem.com. Accessed January 20, 2026. [Link]

-

Tukacs, J. M., et al. Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion - Supporting Information. Royal Society of Chemistry. Accessed January 20, 2026. [Link]

-

Newman, M. S., & Ramachandran, S. DI-n-BUTYLDIVINYLTIN. Organic Syntheses. Accessed January 20, 2026. [Link]

-

Chemistry LibreTexts. Grignard Reagents. Chemistry LibreTexts. Accessed January 20, 2026. [Link]

Sources

An In-depth Technical Guide to the Structure and Bonding in Divinylphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divinylphenylphosphine is an organophosphorus compound that has garnered interest in the fields of organic synthesis and materials science. Its unique molecular architecture, featuring a phosphorus atom bonded to a phenyl group and two vinyl groups, imparts a combination of steric and electronic properties that make it a valuable ligand in catalysis and a versatile monomer for the synthesis of specialty polymers. This guide provides a detailed exploration of the structure and bonding of divinylphenylphosphine, offering insights into its molecular geometry, electronic characteristics, synthesis, and spectroscopic signature.

Molecular Structure and Geometry

The molecular formula of divinylphenylphosphine is C₁₀H₁₁P.[1] The central phosphorus atom is trivalent, bonded to one phenyl group and two vinyl (-CH=CH₂) groups.

Predicted Molecular Geometry

In the absence of definitive X-ray crystallographic data for divinylphenylphosphine, its molecular geometry can be reliably predicted using Valence Shell Electron Pair Repulsion (VSEPR) theory. The phosphorus atom has three bonding pairs of electrons (one P-Csp² bond to the phenyl ring and two P-Csp² bonds to the vinyl groups) and one lone pair of electrons. This arrangement results in a trigonal pyramidal geometry around the phosphorus atom, similar to ammonia and other phosphines.

Table 1: Predicted Geometrical Parameters of Divinylphenylphosphine

| Parameter | Predicted Value | Justification |

| C-P-C Bond Angles | < 109.5° | The lone pair of electrons on the phosphorus atom exerts greater repulsion than the bonding pairs, compressing the C-P-C bond angles to values less than the ideal tetrahedral angle. |

| P-C(phenyl) Bond Length | ~1.83 Å | Based on typical P-Csp² bond lengths in phenylphosphines. |

| P-C(vinyl) Bond Length | ~1.82 Å | Similar to P-Csp² bond lengths, with potential for minor variation due to the electronic nature of the vinyl group. |

| Molecular Dipole Moment | Non-zero | The asymmetrical arrangement of the phenyl and vinyl groups, along with the phosphorus lone pair, results in a net molecular dipole moment. |

The phenyl and vinyl groups will have their expected planar geometries. The overall shape of the molecule is therefore a pyramid with the phosphorus atom at the apex.

Caption: Conceptual representation of the trigonal pyramidal geometry of divinylphenylphosphine.

Electronic Structure and Bonding

The bonding in divinylphenylphosphine is characterized by the sigma bonds formed between the phosphorus atom and the carbon atoms of the phenyl and vinyl groups. A key feature of its electronic structure is the lone pair of electrons residing on the phosphorus atom, which is primarily responsible for its Lewis basicity and coordinating ability.

Hybridization

The phosphorus atom in divinylphenylphosphine can be described as having sp³ hybridization. Three of the sp³ hybrid orbitals form sigma bonds with the carbon atoms, while the fourth sp³ hybrid orbital is occupied by the lone pair of electrons.

Potential for π-Conjugation

A topic of significant interest in aryl and vinylphosphines is the potential for delocalization of π-electrons. In divinylphenylphosphine, several modes of π-interaction can be considered:

-

pπ-pπ Conjugation: The lone pair on the phosphorus atom is in a p-type orbital and could potentially overlap with the π-systems of the adjacent phenyl ring and vinyl groups. However, the pyramidal geometry around the phosphorus atom leads to suboptimal alignment for efficient pπ-pπ overlap.

-

pπ-dπ Back-bonding: In the context of metal complexes, phosphines can act as π-acceptor ligands. This involves the donation of electron density from a filled metal d-orbital to an empty d-orbital on the phosphorus atom. While this is a well-established concept in coordination chemistry, its significance in the bonding of the free ligand is less pronounced.

-

σ-Acceptor Role:* A more contemporary view suggests that the π-acceptor character of phosphines arises from the interaction of metal d-orbitals with the low-lying σ* antibonding orbitals of the P-C bonds.

The extent of conjugation in divinylphenylphosphine influences its electronic properties, such as its nucleophilicity and its ability to stabilize adjacent positive or negative charges. While complete delocalization across the entire molecule is unlikely due to the pyramidal geometry at phosphorus, some degree of electronic communication between the phenyl, vinyl, and phosphorus moieties is expected.

Caption: Diagram illustrating the primary bonding and potential electronic interactions in divinylphenylphosphine.

Synthesis and Reactivity

Divinylphenylphosphine is typically synthesized via the reaction of a phosphorus trihalide with appropriate organometallic reagents. A common and versatile method involves the use of Grignard reagents.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a general method for the synthesis of tertiary phosphines, adapted for divinylphenylphosphine.[2][3]

Step 1: Preparation of Vinylmagnesium Bromide

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of vinyl bromide in anhydrous tetrahydrofuran (THF) to the magnesium turnings with stirring.

-

Maintain a gentle reflux until all the magnesium has reacted. The resulting solution is vinylmagnesium bromide.

Step 2: Reaction with Dichlorophenylphosphine

-

Cool the freshly prepared vinylmagnesium bromide solution in an ice bath.

-

Slowly add a solution of dichlorophenylphosphine in anhydrous THF to the Grignard reagent via the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude divinylphenylphosphine by vacuum distillation.

Reactivity

The chemistry of divinylphenylphosphine is dominated by two main features:

-

Lewis Basicity: The lone pair of electrons on the phosphorus atom makes it a good Lewis base, readily reacting with Lewis acids, including metal centers to form coordination complexes.[1]

-

Reactivity of the Vinyl Groups: The vinyl groups can participate in a variety of reactions, including polymerization, hydrophosphination, and Diels-Alder reactions, making it a useful building block in polymer and synthetic chemistry.

Spectroscopic Characterization

Spectroscopic techniques are essential for the characterization of divinylphenylphosphine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR: This is the most informative NMR technique for phosphorus-containing compounds. Divinylphenylphosphine is expected to show a single resonance in the ³¹P NMR spectrum. The chemical shift will be indicative of the electronic environment around the phosphorus atom. For trivalent phosphines, the chemical shift is sensitive to the nature of the substituents. Based on data for similar phosphines, the ³¹P chemical shift for divinylphenylphosphine is expected to be in the range of -20 to -60 ppm (relative to 85% H₃PO₄).

¹H NMR: The ¹H NMR spectrum will show signals for the protons of the phenyl and vinyl groups.

-

Phenyl Protons: A multiplet in the aromatic region (δ 7.0-8.0 ppm).

-

Vinyl Protons: Complex multiplets in the vinylic region (δ 5.0-6.5 ppm) due to geminal, cis, and trans couplings, as well as coupling to the phosphorus atom.

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the phenyl and vinyl groups, with coupling to the phosphorus atom.

Table 2: Predicted NMR Data for Divinylphenylphosphine

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ³¹P | -20 to -60 | Singlet | - | P |

| ¹H | 7.0 - 8.0 | Multiplet | - | Phenyl-H |

| ¹H | 5.0 - 6.5 | Multiplet | J(H,H), J(P,H) | Vinyl-H |

| ¹³C | 125 - 140 | Doublet | J(P,C) | Phenyl-C |

| ¹³C | 120 - 140 | Doublet | J(P,C) | Vinyl-C |

Infrared (IR) Spectroscopy

The IR spectrum of divinylphenylphosphine will show characteristic absorption bands for the phenyl and vinyl groups.

Table 3: Predicted Key IR Absorption Bands for Divinylphenylphosphine

| Wavenumber (cm⁻¹) | Vibration |

| 3080 - 3010 | =C-H stretch (aromatic and vinyl) |

| 1620 - 1580 | C=C stretch (aromatic) |

| 1640 - 1610 | C=C stretch (vinyl) |

| 1480, 1430 | C=C in-ring stretch (aromatic) |

| 990, 910 | =C-H out-of-plane bend (vinyl) |

| 750 - 700 | C-H out-of-plane bend (monosubstituted benzene) |

The P-C stretching vibrations are typically weak and appear in the fingerprint region of the spectrum. The IR spectrum of a related compound, vinylphosphine, has been studied in detail and can serve as a reference for the vibrational modes of the vinyl groups.[4]

Applications in Research and Development

The unique structural and electronic features of divinylphenylphosphine make it a molecule of interest for various applications:

-

Ligand in Homogeneous Catalysis: As a phosphine ligand, it can be used to tune the reactivity and selectivity of metal catalysts in a wide range of organic transformations. Its coordination chemistry with platinum has been explored.[1]

-

Polymer Science: The presence of two polymerizable vinyl groups allows it to act as a cross-linking agent or a monomer for the synthesis of functional polymers with phosphorus atoms incorporated into the backbone or as pendant groups. These polymers can exhibit interesting properties such as flame retardancy and metal-coordinating ability.

-

Material Science: Divinylphenylphosphine can be used to modify surfaces and prepare functional materials with applications in sensors and electronics.

Conclusion

Divinylphenylphosphine is a fascinating molecule with a rich structural and electronic landscape. Its trigonal pyramidal geometry, the Lewis basicity of its phosphorus lone pair, and the reactivity of its vinyl groups provide a versatile platform for applications in catalysis, polymer chemistry, and materials science. While a complete experimental determination of its solid-state structure is still outstanding, a combination of theoretical predictions and spectroscopic analysis provides a robust understanding of its fundamental properties. This guide serves as a comprehensive resource for researchers and professionals seeking to leverage the unique characteristics of divinylphenylphosphine in their scientific endeavors.

References

- Fundamental, overtones and combinations bands spectra of the vinylphosphine. (n.d.).

- Holt, M. S., Nelson, J. H., & Alcock, N. W. (1986). Four- and five-coordinate platinum complexes of divinylphenylphosphine. Inorganic Chemistry, 25(13), 2246–2251.

- Iqbal, N., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4235.

- Horner, L., & Oediger, H. (1959). Phosphine, (p-bromophenyl)diphenyl-. Organic Syntheses, 39, 19.

- Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023). Journal of the Indian Chemical Society, 100(10), 101135.

Sources

1H NMR and 31P NMR spectra of divinylphenylphosphine

An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectra of Divinylphenylphosphine

Authored by: A Senior Application Scientist

Foreword: The Language of a Molecule

In the intricate world of chemical synthesis and materials science, divinylphenylphosphine (DVPP) stands out as a versatile building block. Its unique structure, featuring a phosphorus atom bonded to a phenyl ring and two reactive vinyl groups, makes it a valuable ligand in catalysis and a key monomer in the synthesis of novel polymers and functional materials. However, its utility is predicated on its purity and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for verifying these attributes, providing an unparalleled, non-destructive window into its molecular architecture.

This guide moves beyond a simple recitation of spectral data. It is designed for the practicing researcher and scientist, offering a deep dive into the causality behind the observed spectral features of DVPP. We will explore not just the 'what' but the 'why'—why specific protons and the phosphorus nucleus resonate at their characteristic frequencies, and how their interactions through chemical bonds manifest as complex, information-rich splitting patterns. By understanding these fundamentals, you will be empowered to interpret NMR spectra with confidence, troubleshoot experimental challenges, and leverage this powerful technique to its fullest potential in your research and development endeavors.

Foundational Principles: ¹H and ³¹P NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ³¹P, behave like tiny magnets. When placed in a strong external magnetic field (B₀), they align either with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce transitions between these levels, and the precise frequency required is exquisitely sensitive to the local electronic environment of the nucleus.

The ¹H NMR Perspective

The ¹H nucleus (the proton) is the most commonly studied nucleus in NMR due to its high natural abundance (~100%) and sensitivity. Key parameters in a ¹H NMR spectrum include:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield a proton, shifting its signal downfield (higher ppm), while electron-donating groups shield it, moving it upfield (lower ppm).

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus influences its neighbors through the intervening chemical bonds, causing their signals to split into multiplets. This coupling provides direct information about the connectivity of atoms. The magnitude of the coupling constant, J, is measured in Hertz (Hz) and is independent of the external magnetic field strength.[1]

The ³¹P NMR Advantage

For organophosphorus compounds like DVPP, ³¹P NMR is an indispensable complementary technique. The ³¹P nucleus possesses several favorable properties:

-

100% Natural Abundance: Like protons, the ³¹P isotope is the only naturally occurring one, making the technique highly sensitive.[2]

-

Spin of ½: This simplifies spectra, as it avoids the complexities of quadrupolar broadening seen in nuclei with spin > ½.[2]

-

Wide Chemical Shift Range: The typical chemical shift range for phosphorus compounds spans over 500 ppm, from approximately +250 to -250 ppm.[2] This large dispersion minimizes signal overlap, even in complex molecules, making spectral interpretation more straightforward than in ¹H NMR.

-

Standard Referencing: Chemical shifts are referenced to an external standard, 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[2][3]

A crucial aspect connecting these two techniques is heteronuclear coupling , where the spin of the ³¹P nucleus couples to the spins of nearby ¹H nuclei. This P-H coupling is observable in both ¹H and ³¹P spectra and is a cornerstone of structural elucidation for these molecules.

Deciphering the ¹H NMR Spectrum of Divinylphenylphosphine

The ¹H NMR spectrum of DVPP is a masterclass in spin-spin coupling, presenting distinct regions for the aromatic (phenyl) and vinylic protons. The phosphorus atom acts as a central node, influencing the chemical shifts and splitting patterns of all protons in the molecule.

Molecular Structure and Proton Designations

To logically dissect the spectrum, we must first label the chemically distinct protons.

Figure 1. Molecular structure of divinylphenylphosphine with proton designations.

The Phenyl Region (δ ≈ 7.2–7.8 ppm)

The protons on the phenyl ring are influenced by both the ring current, which shifts them downfield, and their coupling to the ³¹P nucleus.

-

Chemical Shifts: The signals for the five phenyl protons typically appear as a complex, overlapping multiplet. Generally, the ortho protons (Hortho) are most affected by the phosphorus atom's electronegativity and anisotropy, often appearing at a slightly different chemical shift than the meta (Hmeta) and para (Hpara) protons.

-

Coupling Patterns: The complexity arises from multiple couplings:

-

H-H Coupling: Standard aromatic couplings exist: ³Jortho (7–9 Hz), ⁴Jmeta (2–3 Hz), and ⁵Jpara (<1 Hz).[4]

-

P-H Coupling: The ³¹P nucleus couples to the phenyl protons over multiple bonds. The magnitude decreases with distance: ³JP-H(ortho) > ⁴JP-H(meta) > ⁵JP-H(para). This heteronuclear coupling superimposes additional splitting on the already complex H-H coupling patterns.

-

The Vinyl Region (δ ≈ 5.5–6.5 ppm)

This region is the most diagnostic for DVPP. The three protons on each vinyl group (Hα, Hβ-cis, Hβ-trans) form a complex spin system (often denoted ABCX, where X is the ³¹P nucleus). Each proton gives rise to a distinct multiplet, typically a doublet of doublets of doublets (ddd).

-

Hα (proton on the carbon bonded to P): This proton is significantly influenced by the direct two-bond coupling to phosphorus. Its signal is typically found in the middle of the vinyl region. Its multiplet is defined by:

-

²JP-Hα (geminal P-H coupling): This is a relatively large coupling.

-

³JHα-Hβ(trans) (vicinal trans H-H coupling): Typically 12–18 Hz.

-

³JHα-Hβ(cis) (vicinal cis H-H coupling): Typically 6–12 Hz.

-

-

Hβ-cis and Hβ-trans (protons on the terminal vinyl carbon): These two protons are diastereotopic and thus have different chemical shifts. Their splitting patterns are determined by:

-

²JHβ(cis)-Hβ(trans) (geminal H-H coupling): A small coupling, typically 0–3 Hz.

-

³JHα-Hβ (vicinal H-H coupling): As described above, with distinct cis and trans values.

-

³JP-Hβ(cis) and ³JP-Hβ(trans) (vicinal P-H coupling): The magnitudes of these couplings are different, reflecting their different spatial relationships to the phosphorus atom, as described by the Karplus equation which relates coupling constant to dihedral angle.[5]

-

The interplay of these numerous and distinct coupling constants makes the vinyl region incredibly information-rich, allowing for the complete assignment of the molecule's structure.

Summary of Expected ¹H NMR Data

| Proton Type | Expected δ (ppm) | Multiplicity | Involved Coupling Constants (J in Hz) |

| Phenyl (Hortho, Hmeta, Hpara) | 7.2 – 7.8 | Multiplet (m) | ³JHH, ⁴JHH, ³JPH, ⁴JPH |

| Vinyl (Hα) | ~ 5.8 – 6.5 | ddd | ²JP-Hα, ³JHα-Hβ(trans), ³JHα-Hβ(cis) |

| Vinyl (Hβ-cis) | ~ 5.5 – 6.0 | ddd | ²JHβ-gem, ³JHα-Hβ(cis), ³JP-Hβ(cis) |

| Vinyl (Hβ-trans) | ~ 5.6 – 6.2 | ddd | ²JHβ-gem, ³JHα-Hβ(trans), ³JP-Hβ(trans) |

Table 1. Predicted ¹H NMR spectral parameters for divinylphenylphosphine in CDCl₃. Note: Exact chemical shifts and coupling constants can vary with solvent and temperature.

Probing the Phosphorus Core: The ³¹P NMR Spectrum

The ³¹P NMR spectrum provides a direct and unambiguous confirmation of the phosphorus environment.

The Proton-Decoupled (³¹P{¹H}) Spectrum

This is the most common ³¹P NMR experiment. A broadband radiofrequency is applied at the proton resonance frequencies, which collapses all P-H coupling.

-

Chemical Shift: For divinylphenylphosphine, a tertiary phosphine, the chemical shift is expected in the upfield region of the spectrum. Compared to triphenylphosphine (δ ≈ -5 ppm), the vinyl groups, which are less electron-donating than phenyl groups, will cause a downfield shift. The chemical shift for DVPP typically falls in the range of -15 to -25 ppm . This single, sharp peak is a clear fingerprint of the molecule, and its integration (if a quantitative experiment is performed) can be used for purity analysis.

-

Why Decouple? Proton decoupling is standard practice because it dramatically simplifies the spectrum from a highly complex multiplet to a single line.[6] This increases the signal-to-noise ratio and makes it easy to identify the number of unique phosphorus environments in a sample.

The Proton-Coupled Spectrum

While not routinely used for analysis, a proton-coupled ³¹P spectrum reveals the full extent of P-H coupling. The single peak seen in the decoupled spectrum would resolve into an intricate multiplet due to coupling with the two Hα, two Hβ-cis, two Hβ-trans, and five phenyl protons. Analyzing this multiplet is challenging but confirms the connectivity established from the ¹H NMR spectrum.

Summary of Expected ³¹P NMR Data

| Experiment | Expected δ (ppm) | Multiplicity | Rationale |

| ³¹P{¹H} (Decoupled) | -15 to -25 | Singlet (s) | All P-H couplings are removed, revealing the core chemical shift. |

| ³¹P (Coupled) | -15 to -25 | Multiplet (m) | Signal is split by all 11 protons in the molecule. |

Table 2. Predicted ³¹P NMR spectral parameters for divinylphenylphosphine.

Experimental Protocols: A Self-Validating Workflow

Acquiring high-quality NMR data requires careful attention to experimental design. The following protocols are designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

The integrity of your data begins with the sample. Tertiary phosphines are susceptible to oxidation to the corresponding phosphine oxide, which will appear as a separate peak in the ³¹P NMR spectrum (typically δ ≈ +15 to +30 ppm).

Protocol:

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, C₆D₆, THF-d₈). Ensure the solvent is of high purity and dry.

-

Degassing (Critical Step): To prevent oxidation, the solvent should be degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 10-15 minutes or by using several freeze-pump-thaw cycles.

-

Sample Weighing: Accurately weigh ~5-10 mg of divinylphenylphosphine directly into a clean, dry NMR tube.

-

Solvent Transfer: Using a syringe or cannula under an inert atmosphere, transfer ~0.6 mL of the degassed deuterated solvent into the NMR tube.

-

Sealing: Cap the NMR tube securely. For long-term or sensitive experiments, consider using a flame-sealable NMR tube (e.g., J. Young tube).

-

Homogenization: Gently mix the sample until the solid is completely dissolved.

NMR Data Acquisition

The following workflow outlines the logical steps for acquiring both ¹H and ³¹P NMR spectra.

Figure 2. A comprehensive workflow for the NMR analysis of divinylphenylphosphine.

4.2.1. ¹H NMR Acquisition Parameters (400 MHz Example)

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Spectral Width (SW): ~16 ppm (from -2 to 14 ppm).

-

Number of Scans (NS): 8 to 16. DVPP gives a strong signal.

-

Relaxation Delay (D1): 5 seconds. Causality: A longer delay ensures full relaxation of all protons, leading to accurate integration.

-

Acquisition Time (AQ): ~3-4 seconds. Causality: A longer acquisition time provides better resolution to resolve fine coupling details.

4.2.2. ³¹P{¹H} NMR Acquisition Parameters (400 MHz ¹H / 162 MHz ³¹P Example)

-

Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').

-

Spectral Width (SW): ~200 ppm (from +50 to -150 ppm). Causality: This wide range ensures that both the starting material and potential oxidation products are observed.

-

Number of Scans (NS): 64 to 128.

-

Relaxation Delay (D1): 5 seconds.

-

Acquisition Time (AQ): ~1-2 seconds.

Conclusion: A Unified Spectroscopic Picture

The ¹H and ³¹P NMR spectra of divinylphenylphosphine offer a powerful, synergistic view of its molecular structure. The ¹H spectrum, with its intricate vinyl and aromatic regions, reveals the complete proton framework and the influence of the phosphorus atom through a web of heteronuclear couplings. The ³¹P spectrum provides a direct, unambiguous fingerprint of the phosphorus core, serving as a rapid and highly effective tool for identity confirmation and purity assessment.

By mastering the interpretation of these spectra and adhering to rigorous experimental protocols, researchers can confidently characterize this important chemical, ensuring the quality and reliability of their downstream applications, from the synthesis of advanced materials to the development of next-generation catalysts.

References

-

Wikipedia. Phosphorus-31 nuclear magnetic resonance. [Link][2]

-

PharmaTutor. What is coupling constant? How it is calculated?. [Link][1]

-

Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link][4]

-

UCSB Chemistry and Biochemistry. 31P - NMR Facility. [Link][7]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. J-coupling - Wikipedia [en.wikipedia.org]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. 31P [nmr.chem.ucsb.edu]

Spectroscopic Characterization of Divinylphenylphosphine: A Technical Guide

Abstract

Divinylphenylphosphine (DVPP) is a versatile organophosphorus compound with significant potential in polymer chemistry, materials science, and as a ligand in catalysis. Its unique structure, featuring two reactive vinyl groups and a phenyl ring attached to a central phosphorus atom, imparts valuable properties. A thorough understanding of its molecular structure and purity is paramount for its effective application and for ensuring the reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize divinylphenylphosphine, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize divinylphenylphosphine in their work. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and discuss the interpretation of the resulting spectra, offering insights grounded in field-proven expertise.

Introduction: The Importance of Spectroscopic Characterization

In any scientific endeavor involving chemical compounds, unequivocal structural confirmation and purity assessment are non-negotiable. For a molecule like divinylphenylphosphine, which can participate in polymerization, act as a ligand for metal complexes, or undergo various chemical transformations, a detailed spectroscopic fingerprint is essential. Spectroscopic characterization provides a multi-faceted view of the molecule, confirming the connectivity of atoms, identifying functional groups, and detecting impurities. This guide will equip the reader with the knowledge to perform and interpret the key spectroscopic analyses for divinylphenylphosphine.

Molecular Structure of Divinylphenylphosphine

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. Divinylphenylphosphine consists of a central phosphorus(III) atom bonded to a phenyl group and two vinyl (-CH=CH₂) groups.

Figure 1: 2D structure of divinylphenylphosphine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment and connectivity of atoms. For divinylphenylphosphine, ¹H, ¹³C, and ³¹P NMR are all highly informative.

³¹P NMR Spectroscopy: The Phosphorus Core

Given the presence of a phosphorus atom, ³¹P NMR is the most direct method for characterizing divinylphenylphosphine. The ³¹P nucleus has a spin of 1/2 and is 100% naturally abundant, making it a sensitive nucleus for NMR analysis.[2]

-

Expertise & Experience: The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment and coordination number of the phosphorus atom. For a trivalent phosphine like divinylphenylphosphine, the chemical shift is expected to be in a characteristic range for triorganophosphines. The exact chemical shift will be influenced by the electronegativity of the attached phenyl and vinyl groups.

-

Expected Spectrum: A proton-decoupled ³¹P NMR spectrum of pure divinylphenylphosphine is expected to show a single sharp peak. The chemical shift for trialkylphosphines can vary significantly, and the presence of both sp²-hybridized phenyl and vinyl carbons directly attached to the phosphorus will influence the final value.[3]

-

Trustworthiness: The presence of a single peak in the expected region is a strong indicator of the presence of a single phosphorus-containing species. The chemical shift value can be compared to literature values for similar vinyl- and aryl-substituted phosphines to build confidence in the identification.[4]

Table 1: Predicted ³¹P NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|

| ³¹P | -20 to -60 | Based on typical shifts for triorganophosphines, with deshielding effects from the phenyl and vinyl groups.[3] |

¹H NMR Spectroscopy: Probing the Protons

¹H NMR provides detailed information about the number, environment, and connectivity of protons in a molecule.

-

Expertise & Experience: The ¹H NMR spectrum of divinylphenylphosphine will be characterized by signals from the aromatic protons of the phenyl group and the vinylic protons. The vinyl protons will exhibit a complex splitting pattern due to both geminal, cis, and trans H-H couplings, as well as coupling to the ³¹P nucleus. The phenyl protons will also show coupling to the ³¹P nucleus, with the ortho protons typically showing the largest coupling constant.

-

Expected Spectrum:

-

Vinyl Region (δ 5.5-7.0 ppm): This region will contain a complex set of multiplets corresponding to the three protons on each vinyl group. These protons are chemically distinct and will show characteristic splitting patterns (doublet of doublets of doublets, for example) due to geminal, cis, and trans couplings, as well as P-H couplings.

-

Aromatic Region (δ 7.0-8.0 ppm): The protons on the phenyl ring will appear in this region. Due to the influence of the phosphorus substituent, the ortho, meta, and para protons will have slightly different chemical shifts and will show coupling to each other and to the ³¹P nucleus.

-

-

Trustworthiness: The integration of the signals should correspond to the number of protons in each environment (e.g., a 5:6 ratio for the phenyl vs. total vinyl protons). The characteristic coupling patterns, especially the P-H couplings, provide a high degree of confidence in the structural assignment.

Table 2: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Phenyl (ortho) | 7.5 - 7.8 | m | |

| Phenyl (meta, para) | 7.2 - 7.5 | m | |

| Vinyl (-P-CH=) | 6.0 - 6.5 | m |

| Vinyl (=CH₂) | 5.5 - 6.0 | m | |

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides information about the carbon framework of the molecule.[5] While ¹³C has a low natural abundance (1.1%), modern NMR techniques readily provide high-quality spectra.

-

Expertise & Experience: In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a single peak. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbons directly bonded to the phosphorus atom will exhibit coupling to the ³¹P nucleus, resulting in doublets.

-

Expected Spectrum:

-

Aromatic Region (δ 120-140 ppm): The six carbons of the phenyl ring will appear in this region. The ipso-carbon (directly attached to P) will be a doublet due to ¹J(C-P) coupling and will likely be found at the downfield end of this region. The ortho, meta, and para carbons will also show smaller C-P couplings.

-

Vinyl Region (δ 125-140 ppm): The four carbons of the two vinyl groups will also be in this region. The carbons directly attached to the phosphorus will appear as doublets due to ¹J(C-P) coupling, while the terminal =CH₂ carbons will also be doublets due to ²J(C-P) coupling.

-

-

Trustworthiness: The number of signals in the spectrum should correspond to the number of chemically non-equivalent carbons in the molecule. The presence of C-P coupling is a definitive indicator of the connectivity between the carbon skeleton and the phosphorus atom.

Table 3: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to P-coupling) |

|---|---|---|

| Phenyl (ipso) | 135 - 140 | d |

| Phenyl (ortho, meta, para) | 128 - 133 | d (smaller J) |

| Vinyl (-P-C=) | 130 - 138 | d |

| Vinyl (=C) | 125 - 130 | d |

Experimental Protocol: NMR Spectroscopy

Figure 2: General workflow for NMR analysis.

-

Sample Preparation: Accurately weigh 10-20 mg of divinylphenylphosphine and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, benzene-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ³¹P NMR spectra. For ¹³C and ³¹P, proton decoupling is typically used to simplify the spectra.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Reference the spectra to the appropriate standard (tetramethylsilane for ¹H and ¹³C, 85% phosphoric acid for ³¹P). Integrate the peaks in the ¹H spectrum and determine the chemical shifts and coupling constants for all spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

-

Expertise & Experience: The IR spectrum of divinylphenylphosphine will be dominated by vibrations associated with the phenyl ring and the vinyl groups. The C-H stretching and bending vibrations, as well as C=C stretching vibrations, will give rise to characteristic absorption bands.

-

Expected Spectrum:

-

~3100-3000 cm⁻¹: Aromatic and vinylic C-H stretching vibrations.

-

~1630-1610 cm⁻¹: Vinylic C=C stretching vibration. This is a key indicator of the vinyl groups.

-

~1590 and ~1480 cm⁻¹: C=C stretching vibrations within the phenyl ring.

-

~1400 cm⁻¹: Vinylic =C-H in-plane bending.

-

~990 and ~910 cm⁻¹: Vinylic =C-H out-of-plane bending vibrations. These are often strong and characteristic bands for terminal alkenes.

-

~740 and ~690 cm⁻¹: C-H out-of-plane bending vibrations for the monosubstituted phenyl ring.

-

-

Trustworthiness: The presence of the characteristic vinyl C=C and C-H bending bands, in conjunction with the aromatic C-H and C=C bands, provides strong evidence for the structure of divinylphenylphosphine.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3080-3050 | C-H stretch | Aromatic & Vinyl |

| 1625 | C=C stretch | Vinyl |

| 1585, 1480 | C=C stretch | Aromatic |

| 995, 915 | =C-H bend (out-of-plane) | Vinyl |

| 745, 695 | C-H bend (out-of-plane) | Aromatic |

Experimental Protocol: IR Spectroscopy

Figure 3: General workflow for IR analysis.

-

Sample Preparation: As divinylphenylphosphine is a liquid at room temperature, the simplest method is to place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer. Acquire a background spectrum of the clean salt plates. Then, acquire the spectrum of the sample.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can offer structural insights through the analysis of fragmentation patterns.

-

Expertise & Experience: For divinylphenylphosphine (C₁₀H₁₁P), the molecular weight is 162.17 g/mol . In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation of organophosphorus compounds often involves cleavage of the bonds to the phosphorus atom.

-

Expected Spectrum:

-

Molecular Ion (M⁺˙): A peak at m/z = 162, corresponding to the intact molecule with one electron removed. This should be the highest mass peak in the spectrum (excluding isotope peaks).

-

Key Fragments:

-

[M - C₂H₃]⁺ (m/z = 135): Loss of a vinyl radical.

-

[M - C₆H₅]⁺ (m/z = 85): Loss of a phenyl radical.

-

[C₆H₅P]⁺˙ (m/z = 108): Phenylphosphine radical cation.

-

[C₆H₅]⁺ (m/z = 77): Phenyl cation.

-

[P(C₂H₃)₂]⁺ (m/z = 85): Divinylphosphinyl cation.

-

-

-

Trustworthiness: The observation of the molecular ion at the correct m/z value is a strong confirmation of the compound's identity and purity. The fragmentation pattern should be consistent with the known stability of the resulting ions and radicals. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.

Table 5: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

|---|---|

| 162 | [C₁₀H₁₁P]⁺˙ (Molecular Ion) |

| 135 | [C₈H₈P]⁺ |

| 108 | [C₆H₅P]⁺˙ |

| 85 | [C₄H₆P]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocol: Mass Spectrometry

Figure 4: General workflow for mass spectrometry analysis.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like divinylphenylphosphine, this can be done via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any potential impurities.

-

Ionization: The sample is vaporized and then ionized, typically using electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a signal is generated that is proportional to the abundance of each ion.

-

Data Analysis: The data is presented as a mass spectrum, which is a plot of ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic characterization of divinylphenylphosphine using a combination of ³¹P, ¹H, and ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and reliable means of confirming its structure and assessing its purity. Each technique offers a unique and complementary piece of the structural puzzle. By following the detailed protocols and interpretation guidelines presented in this guide, researchers, scientists, and drug development professionals can confidently characterize divinylphenylphosphine, ensuring the quality and reliability of their scientific work.

References

- Reddy, G. V. S., et al. (2014). Fragmentation mechanisms in mass spectrometry of organophosphorus compounds: implications for analysis in chemical weapons convention framework. Rapid Communications in Mass Spectrometry, 28(23), 2585-2593.

-

PubChem. Diphenylphosphine. [Link]

-

Royal Society of Chemistry. (2017). Supporting Information for: Gold(I) and Gold(III) Adamantyl Complexes. [Link]

-

University of Regensburg. The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling... [Link]

-

LibreTexts. (2022). 11: Infrared Spectroscopy and Mass Spectrometry. [Link]

- Rozas, I. (2009). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Current Organic Chemistry, 13(12), 1195-1219.

-

SpectraBase. Diphenylphosphine - Optional[13C NMR] - Spectrum. [Link]

- MDPI. (2019). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. Molecules, 24(12), 2285.

- ARC Journals. (2016). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. International Journal of Pharmaceutical Research & Analysis, 6(2), 1-8.

- ResearchGate. (2023). Synthesis, structural characterization and DFT calculations of a diphenyl-2-pyridylphosphine complex of copper(II). Inorganica Chimica Acta, 557, 121695.

-

LibreTexts. (2024). 12: Structure Determination - Mass Spectrometry and Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. (2015). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2. [Link]

-

SlideShare. (2016). 31-P NMR SPECTROSCOPY. [Link]

- Hong, S.-B., et al. (2006). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry, 17(15), 2287-2291.

-

wisdomlib. (2025). 1H NMR and 13C NMR: Significance and symbolism. [Link]

- National Center for Biotechnology Information. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20267.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

- MDPI. (2024). Synthesis, Spectroscopic Characterization, and Photophysical Studies of Heteroleptic Silver Complexes Bearing 2,9-Bis(styryl)-1,10-phenanthroline Ligands and Bis[(2-diphenylphosphino)phenyl] Ether. Molecules, 29(9), 2085.

- ResearchGate. (2020). Synthesis, spectroscopic studies, X-ray crystal structure and Hirshfeld surface analysis of unprecedented symmetrical trans-α,α′-bis(diphenylphosphoryl)cycloalkanol derivatives. Journal of Molecular Structure, 1202, 127289.

- ResearchGate. (2011). (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova, 6(1), 86-89.

- Acta Physica Polonica A. (2017). Synthesis, Spectroscopic Characterization and DFT Calculations of a Novel Lanthanum Complex of Ferrocenyl Dithiophosphonate. Acta Physica Polonica A, 131(5), 1235-1240.

- ResearchGate. (2014). X-ray crystallography characterization, vibrational spectroscopy, NMR spectra and quantum chemical DFT/HF study of N,N '-di(2-methoxyphenyl)formamidine. Journal of Molecular Structure, 1060, 159-168.

Sources

Divinylphenylphosphine molecular weight and formula

An In-Depth Technical Guide to Divinylphenylphosphine: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

Divinylphenylphosphine (DVPP) is a trivalent organophosphorus compound that has garnered significant interest among researchers and scientists. Its unique molecular architecture, featuring a central phosphorus atom bonded to a phenyl group and two reactive vinyl groups, makes it a versatile building block in both synthetic chemistry and materials science. For professionals in drug development and catalysis, DVPP serves as a valuable ligand or precursor for more complex ligand systems, enabling a wide array of chemical transformations. This guide provides a comprehensive overview of its core properties, reactivity, synthesis, and key applications, grounded in established scientific principles and methodologies.

Core Physicochemical Properties and Structural Analysis

The utility of Divinylphenylphosphine stems directly from its distinct chemical and physical characteristics. A summary of its fundamental properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁P | [1][2] |

| Linear Formula | C₆H₅P(CH=CH₂)₂ | [3][4] |

| Molecular Weight | 162.17 g/mol | [1][2][3][5] |

| CAS Number | 26681-88-9 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 0.979 g/mL at 25 °C | [3][4][5] |

| Boiling Point | 55 °C @ 0.05 mmHg | [4][5] |

| Refractive Index | n20/D 1.582 | [4][5] |

| Flash Point | 99 °C (210.2 °F) | [3][5] |

Structural Insights

The reactivity of Divinylphenylphosphine is governed by two primary features: the lone pair of electrons on the phosphorus atom and the π-systems of the two vinyl groups. The phosphorus atom acts as a soft Lewis base, allowing it to coordinate effectively with transition metals, a property that is fundamental to its role in catalysis.[2] The vinyl groups are susceptible to a variety of addition reactions and are particularly useful for polymerization and for anchoring the phosphine to a solid support.

Caption: Molecular structure of Divinylphenylphosphine.

Synthesis and Reactivity

Representative Synthesis Protocol

The synthesis of Divinylphenylphosphine can be achieved via the reaction of a dihalophenylphosphine with a vinyl Grignard reagent. This method is a standard approach for forming carbon-phosphorus bonds.

Reaction: C₆H₅PCl₂ + 2 CH₂=CHMgBr → C₆H₅P(CH=CH₂)₂ + 2 MgBrCl

Experimental Protocol:

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with dichlorophenylphosphine in anhydrous diethyl ether under a nitrogen atmosphere.

-

Grignard Reagent: In a separate flask, vinylmagnesium bromide (typically a 1M solution in THF) is prepared or obtained commercially.

-

Reaction: The reaction flask containing the dichlorophenylphosphine solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition: The vinylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours, maintaining the temperature below -70 °C. The causality here is critical: slow addition at low temperature prevents side reactions and the formation of polymeric byproducts.

-

Warming & Quenching: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Divinylphenylphosphine.[6]

Core Reactivity

Divinylphenylphosphine is a cornerstone reagent in catalysis, primarily serving as a ligand for transition metals. Its electronic and steric properties can be tuned to influence the outcome of catalytic reactions. It is particularly effective in various cross-coupling reactions that are fundamental to modern organic synthesis and drug discovery.[4][5]

Key Reactions:

-

Heck Reaction

-

Suzuki-Miyaura Coupling

-

Buchwald-Hartwig Cross-Coupling

-

Sonogashira Coupling

-

Stille Coupling

Caption: Generalized catalytic cycle for a cross-coupling reaction.

Applications in Research and Drug Development

While not an active pharmaceutical ingredient itself, Divinylphenylphosphine is an enabling tool in the synthesis of complex molecules and materials.

Ligand in Homogeneous Catalysis

The synthesis of many modern drugs relies on the efficient formation of carbon-carbon and carbon-heteroatom bonds. The catalytic systems derived from Divinylphenylphosphine and a metal precursor (e.g., palladium) exhibit high activity and selectivity for these transformations. The phosphine ligand stabilizes the metal center and modulates its reactivity, directly impacting the yield and purity of the synthesized therapeutic agent.[7][8]

Monomer in Polymer Science

The two vinyl groups allow Divinylphenylphosphine to act as a cross-linking agent or monomer in polymerization reactions.[2] The resulting phosphorus-containing polymers often exhibit desirable properties such as flame retardancy, enhanced thermal stability, and improved adhesion, making them suitable for specialized high-performance applications.

Platform for Chiral Ligand Synthesis